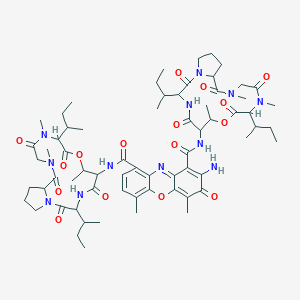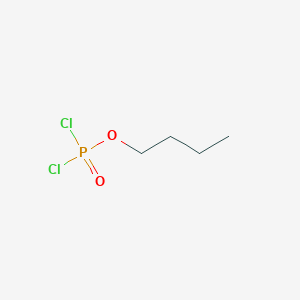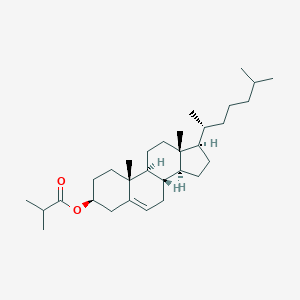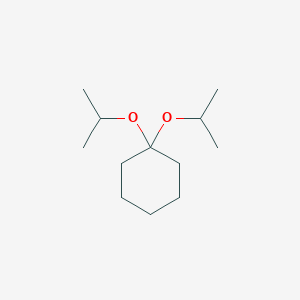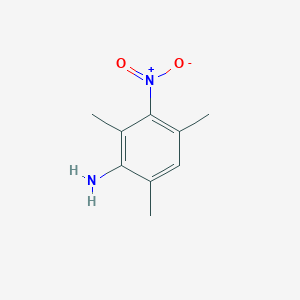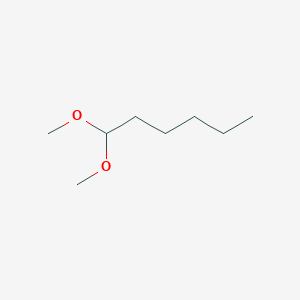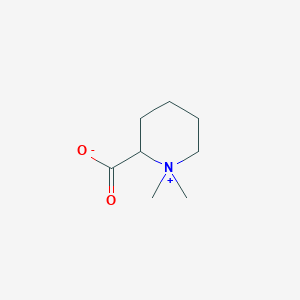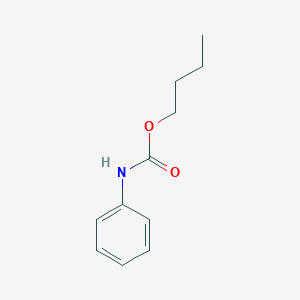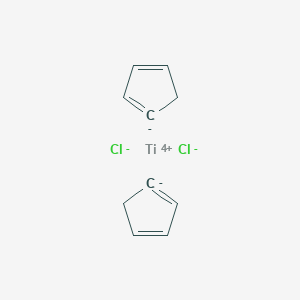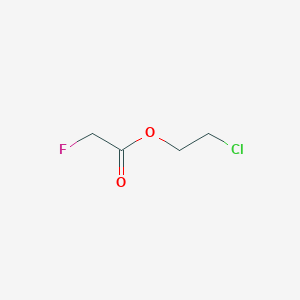
Acetic acid, fluoro-, (2-chloroethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, fluoro-, (2-chloroethyl) ester is a synthetic organophosphate compound that is widely used as a pesticide and insecticide. It was first synthesized in the 1950s and has since become a popular insecticide due to its high effectiveness against a wide range of pests. The chemical structure of S-DACT is shown below:
Mecanismo De Acción
The mechanism of action of S-DACT involves inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for normal nerve function. Inhibition of AChE leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of S-DACT are well documented. In insects, S-DACT causes a rapid and irreversible inhibition of AChE, leading to paralysis and death. In mammals, S-DACT has been shown to have similar effects, although the toxicity is much lower due to the presence of a blood-brain barrier that prevents the compound from reaching the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using S-DACT in lab experiments is its potent insecticidal properties. This allows researchers to study the effects of organophosphate compounds on insect physiology and behavior in a controlled setting. However, there are also limitations to using S-DACT in lab experiments. For example, the toxicity of S-DACT can make it difficult to study the long-term effects of exposure. In addition, the use of S-DACT in lab experiments may not accurately reflect the effects of organophosphate compounds on the environment.
Direcciones Futuras
There are several future directions for research on acetic acid, fluoro-, (2-chloroethyl) ester. One area of interest is the development of new insecticides that are more effective and less toxic than S-DACT. In addition, there is a need for further research on the environmental effects of S-DACT and other organophosphate compounds. Finally, studies on the long-term effects of exposure to S-DACT in both insects and mammals are needed to better understand the potential risks associated with its use.
Conclusion:
Acetic acid, fluoro-, (2-chloroethyl) ester is a potent insecticide that has been extensively studied for its insecticidal properties. Its mechanism of action involves inhibition of the enzyme acetylcholinesterase, leading to paralysis and death of the insect. While S-DACT has many advantages for use in lab experiments, there are also limitations to its use. Future research should focus on developing new insecticides that are more effective and less toxic, as well as further understanding the environmental and long-term effects of exposure to S-DACT.
Métodos De Síntesis
The synthesis of S-DACT involves the reaction of S-2-chloroethyl ethanethioate with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as distillation, recrystallization, and chromatography. The synthesis of S-DACT is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Acetic acid, fluoro-, (2-chloroethyl) ester has been extensively studied for its insecticidal properties. It is commonly used in agricultural settings to control pests such as aphids, mites, and whiteflies. In addition, S-DACT has been shown to be effective against mosquitoes, ticks, and other disease-carrying insects. Furthermore, S-DACT has been used in laboratory settings to study the effects of organophosphate compounds on insect physiology and behavior.
Propiedades
Número CAS |
1537-62-8 |
|---|---|
Nombre del producto |
Acetic acid, fluoro-, (2-chloroethyl) ester |
Fórmula molecular |
C4H6ClFO2 |
Peso molecular |
140.54 g/mol |
Nombre IUPAC |
2-chloroethyl 2-fluoroacetate |
InChI |
InChI=1S/C4H6ClFO2/c5-1-2-8-4(7)3-6/h1-3H2 |
Clave InChI |
CWHHGNAXXOPUIF-UHFFFAOYSA-N |
SMILES |
C(CCl)OC(=O)CF |
SMILES canónico |
C(CCl)OC(=O)CF |
Otros números CAS |
1537-62-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



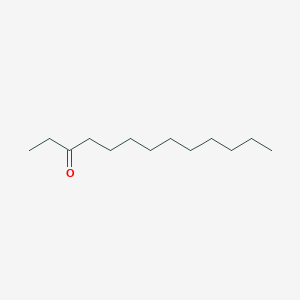
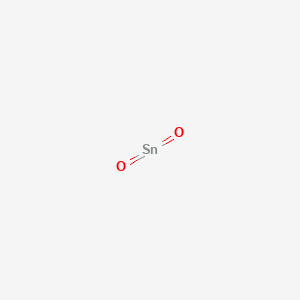
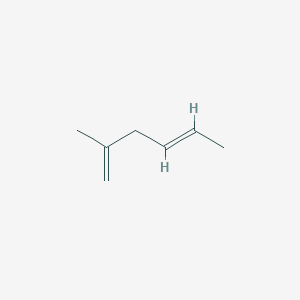
![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)
